molecular formula C103H146N22O32S B12642199 1802078-35-8 (Name too long) CAS No. 1802078-35-8

1802078-35-8 (Name too long)

Cat. No.: B12642199
CAS No.: 1802078-35-8
M. Wt: 2236.5 g/mol
InChI Key: BXHOCQFKPIJMFB-UOKZNAIOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt involves the coupling of various amino acids and peptide fragments. The process typically includes:

    Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Coupling reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Cleavage and deprotection: The final peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids like cysteine.

    Reduction: Reduction reactions can target disulfide bonds within the peptide structure.

    Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2) and iodine (I2).

    Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reactions: Typically involve the use of protected amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted peptides with altered amino acid sequences .

Scientific Research Applications

DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects by interacting with amyloid proteins and their precursors. It acts as a fluorescent probe, with the DABCYL group serving as a quencher and the EDANS group as a fluorophore. Upon binding to the target protein, the fluorescence signal changes, allowing researchers to study protein interactions and aggregation processes. The molecular targets include amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    DABCYL-Gly-Phe-Gly-Gly: Another peptide used as a fluorescent probe.

    EDANS-Gly-Phe-Gly-Gly: Similar to the above but with a different fluorophore.

    FAM-Gly-Phe-Gly-Gly: Uses fluorescein as the fluorophore.

Uniqueness

DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is unique due to its specific sequence and dual labeling with DABCYL and EDANS, which provides a robust system for studying amyloid protein interactions and aggregation .

Properties

CAS No.

1802078-35-8

Molecular Formula

C103H146N22O32S

Molecular Weight

2236.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid

InChI

InChI=1S/C103H146N22O32S/c1-13-55(7)85(120-89(140)60-29-31-61(32-30-60)123-124-62-33-35-63(36-34-62)125(11)12)101(152)112-67(26-18-19-45-104)93(144)122-87(58(10)127)103(154)113-69(38-42-80(131)132)91(142)110-71(40-44-82(135)136)95(146)121-86(56(8)14-2)102(153)118-76(52-126)99(150)111-70(39-43-81(133)134)94(145)119-84(54(5)6)100(151)117-74(50-78(105)128)98(149)114-72(48-53(3)4)97(148)116-75(51-83(137)138)96(147)108-57(9)88(139)109-68(37-41-79(129)130)92(143)115-73(49-59-22-16-15-17-23-59)90(141)107-47-46-106-66-27-20-25-65-64(66)24-21-28-77(65)158(155,156)157/h15-17,20-25,27-36,53-58,67-76,84-87,106,126-127H,13-14,18-19,26,37-52,104H2,1-12H3,(H2,105,128)(H,107,141)(H,108,147)(H,109,139)(H,110,142)(H,111,150)(H,112,152)(H,113,154)(H,114,149)(H,115,143)(H,116,148)(H,117,151)(H,118,153)(H,119,145)(H,120,140)(H,121,146)(H,122,144)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156,157)/t55-,56-,57-,58+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-/m0/s1

InChI Key

BXHOCQFKPIJMFB-UOKZNAIOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C

Origin of Product

United States

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